2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13-9(10(14)15)7-5-11-4-3-8(7)12-13/h6,11H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
MSOYEGNUGJSEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which then undergoes electrophilic cyclization to yield the desired pyrazolopyridine structure . This process often involves the use of boronic acids and alkylation reactions to introduce various substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, boronic acids for Suzuki coupling, and various alkylating agents . Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrazolopyridines with different functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against cancer cell lines such as K562, MV4-11, and MCF-7. It induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer therapy.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as fluorescence for pH sensing.
Biological Research: It can be used as a molecular probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation .
Comparison with Similar Compounds
Key Observations :
- The prop-2-ynyl substituent () increases hydrophobicity compared to the isopropyl group, as reflected in its higher boiling point (405.1°C vs. ~300°C estimated for the target compound).
Carboxylic Acid Derivatives and Salts
Biological Activity
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with an isopropyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 218.25 g/mol. The presence of multiple nitrogen atoms in its structure may influence its reactivity and biological interactions.
Pharmacological Properties
Research indicates that 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exhibits several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes. For instance, various analogs demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
- Antiviral Properties : Recent investigations into pyrazolo derivatives have revealed antiviral activity against herpes simplex virus (HSV) type-1, with effective concentrations reported as low as 0.20 μM .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may inhibit cellular proliferation through mechanisms involving cyclin-dependent kinases (CDKs), showing IC50 values as low as 0.36 µM for CDK2 .
Synthesis Methods
The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can be achieved through several methods:
- Condensation Reactions : Utilizing starting materials such as isopropylamine and appropriate carbonyl compounds under acidic conditions.
- Cyclization Techniques : Employing cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to COX enzymes.
- Core Modifications : Variations in the pyrazole ring structure can lead to significant changes in potency against specific biological targets.
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazolo derivatives, compounds were tested in carrageenan-induced paw edema models. The most potent analogs exhibited ED50 values comparable to indomethacin .
| Compound | ED50 (μM) | Comparison |
|---|---|---|
| Compound A | 11.60 | Indomethacin (9.17) |
| Compound B | 8.23 | Indomethacin (9.17) |
| Compound C | 9.47 | Indomethacin (9.17) |
Case Study 2: Antiviral Activity
A series of pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine analogs were evaluated for their antiviral activity against HSV type-1. The most active compound showed an EC50 value of 0.20 μM .
Q & A
What are the established synthetic methodologies for 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?
Basic Research Focus
The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors with carbonyl compounds. For example, analogous pyrazolo-pyridine derivatives are synthesized via acid- or base-catalyzed cyclization of 2-amino-7-isopropyl-5-oxo-5H-benzopyrano derivatives with ketones or aldehydes . Key steps include:
- Cyclization : Under acidic conditions (e.g., HCl/ethanol) or basic conditions (e.g., KOH/DMF).
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during heterocycle formation .
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Basic Research Focus
Characterization requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation (e.g., δ 2.56 ppm for methyl groups in pyrazole rings ).
- Mass Spectrometry (LCMS/ESIMS) : To verify molecular weight (e.g., m/z 311.1 for related compounds) and purity (>95%) .
- HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 97.34% purity achieved using acetonitrile/water gradients) .
- TLC : Monitoring reaction progress with silica gel plates and ethyl acetate/hexane eluents .
What biological targets or mechanisms are associated with this compound?
Basic Research Focus
The bicyclic pyrazolo-pyridine scaffold is structurally analogous to kinase inhibitors, particularly those targeting ATP-binding domains. Studies on related compounds show:
- Kinase Inhibition : Competitive binding via hydrogen bond donors/acceptors in the pyrazole and pyridine rings .
- Macromolecular Interactions : Binding to G-protein-coupled receptors (GPCRs) or ion channels, validated via radioligand displacement assays .
- In Vitro Activity : Antiproliferative effects in cancer cell lines (IC values in micromolar ranges) .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Research Focus
Methodological adjustments include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol minimizes side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts to accelerate imine formation .
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for Boc deprotection) to avoid decomposition .
- Workflow Automation : Use of flow chemistry for reproducible scale-up .
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin assays). Validate using orthogonal assays (e.g., SPR for binding affinity) .
- Structural Isomerism : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .
- Metabolic Stability : Assess cytochrome P450 interactions to rule out false negatives/positives in cellular assays .
What strategies enhance pharmacokinetic properties of derivatives?
Advanced Research Focus
Derivative design focuses on:
- Bioisosteric Replacement : Substituting the isopropyl group with trifluoromethyl or cyclopropyl to improve metabolic stability .
- Prodrug Development : Esterification of the carboxylic acid moiety (e.g., ethyl esters) to enhance oral bioavailability .
- Solubility Optimization : Co-crystallization with counterions (e.g., dihydrochloride salts) or formulation with cyclodextrins .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Focus
Key challenges and solutions include:
- Matrix Interference : Use of solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
- Sensitivity Limits : LC-MS/MS with multiple reaction monitoring (MRM) for low-abundance detection (LOQ ~10 ng/mL) .
- Degradation Products : Stability studies under varying pH/temperature to identify and quantify hydrolyzed byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
